2,4-Diphenylbut-3-enoic acid
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Overview
Description
2,4-Diphenylbut-3-enoic acid is an organic compound with the molecular formula C16H14O2. It is characterized by the presence of two phenyl groups attached to a butenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diphenylbut-3-enoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form the corresponding alcohol derivative. This intermediate is then subjected to acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various substituents on the phenyl rings.
Scientific Research Applications
2,4-Diphenylbut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Diphenylbut-3-enoic acid involves its interaction with various molecular targets. The compound can undergo oxidative rearrangements mediated by hypervalent iodine compounds, leading to the formation of biologically active derivatives. These reactions often involve the formation of cationic intermediates, which play a crucial role in the rearrangement process .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Diphenylbut-3-enoic acid
- 3,4-Diphenylcyclobut-3-ene-1,2-dione
- 4-Phenylbut-3-enoic acid
Uniqueness
2,4-Diphenylbut-3-enoic acid is unique due to its specific structural arrangement, which allows for distinct reactivity patterns compared to similar compounds. Its ability to undergo oxidative rearrangements and form biologically active derivatives sets it apart from other related compounds .
Properties
CAS No. |
2294-90-8 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,4-diphenylbut-3-enoic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15H,(H,17,18) |
InChI Key |
XDCWKTVDGLXVME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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